molecular formula C7H10O3 B14190265 Methyl 2-acetylbut-3-enoate CAS No. 923277-53-6

Methyl 2-acetylbut-3-enoate

Cat. No.: B14190265
CAS No.: 923277-53-6
M. Wt: 142.15 g/mol
InChI Key: CIKHHCBBRNKJIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-acetylbut-3-enoate (hypothetical structure: C₇H₁₀O₃) is an α,β-unsaturated ester featuring an acetyl group at the C2 position and a double bond at the C3 position. These compounds are typically synthesized via esterification or condensation reactions, often catalyzed by acids like p-toluenesulfonic acid (PTSA) , and serve as intermediates in organic synthesis, pharmaceuticals, or materials science.

Properties

CAS No.

923277-53-6

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

methyl 2-acetylbut-3-enoate

InChI

InChI=1S/C7H10O3/c1-4-6(5(2)8)7(9)10-3/h4,6H,1H2,2-3H3

InChI Key

CIKHHCBBRNKJIS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C=C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-acetylbut-3-enoate can be synthesized through various methods. One common approach involves the esterification of 2-acetylbut-3-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. Additionally, the reaction conditions, such as temperature and pressure, are optimized to maximize the production rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetylbut-3-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to a secondary alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 2-acetylbut-3-enoic acid, while reduction can produce 2-acetylbut-3-enol.

Scientific Research Applications

Methyl 2-acetylbut-3-enoate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: this compound is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 2-acetylbut-3-enoate involves its interaction with various molecular targets. The ester and ketone functional groups allow it to participate in a range of chemical reactions, including nucleophilic addition and substitution. These reactions can modify the compound’s structure and properties, enabling it to interact with biological molecules and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare Methyl 2-acetylbut-3-enoate (inferred properties) with analogous methyl esters, emphasizing substituent effects on physical, chemical, and application-related characteristics.

Table 1: Comparative Analysis of Methyl 2-Substituted But-3-enoates

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
Methyl 2-oxo-4-phenylbut-3-enoate C₁₁H₁₀O₃ 190.20 Oxo, phenyl Used in asymmetric synthesis; phenyl group enhances π-π interactions in catalysis
Methyl 2-chlorobut-3-enoate C₅H₇ClO₂ 134.56 Chloro High electrophilicity at C2; prone to nucleophilic substitution
Methyl 2-cyano-3-methylbut-2-enoate C₇H₉NO₂ 139.15 Cyano, methyl Electron-withdrawing cyano group stabilizes conjugated systems; used in heterocycle synthesis
Methyl 2-hydroxy-3-methylbut-3-enoate C₆H₁₀O₃ 130.14 Hydroxy, methyl Hydrogen bonding increases solubility; potential fragrance intermediate
This compound C₇H₁₀O₃* ~142.15* Acetyl Hypothetical: Acetyl group may enhance keto-enol tautomerism and reactivity in Michael additions

*Inferred based on structural analogs.

Key Observations

Substituent Effects on Reactivity: Electron-Withdrawing Groups (EWGs): Chloro and cyano substituents (e.g., ) increase electrophilicity at C2, facilitating nucleophilic attacks. The acetyl group (a strong EWG) in this compound would similarly activate the α,β-unsaturated system for conjugate additions. Hydroxy Groups: The hydroxy substituent in Methyl 2-hydroxy-3-methylbut-3-enoate promotes hydrogen bonding, enhancing solubility in polar solvents .

Steric and Electronic Influences :

  • Bulky groups like phenyl () or methyl () can sterically hinder reactions but stabilize intermediates through hyperconjugation. The acetyl group’s planar structure may reduce steric hindrance compared to bulkier substituents.

Applications: Pharmaceutical Synthesis: Cyano- and oxo-substituted esters are precursors to heterocycles (e.g., imidazoles, quinolines) . Material Science: Phenyl-substituted esters contribute to rigid polymer backbones , while hydroxy esters may act as plasticizers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.